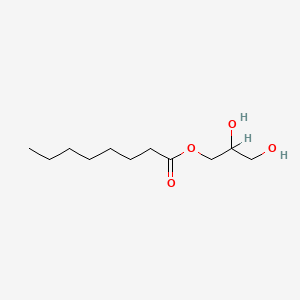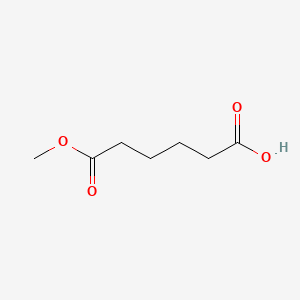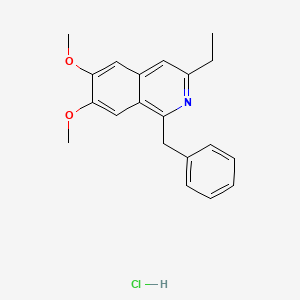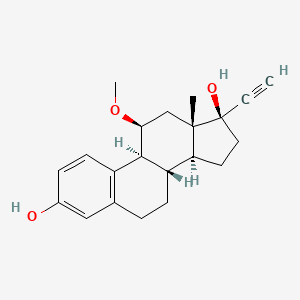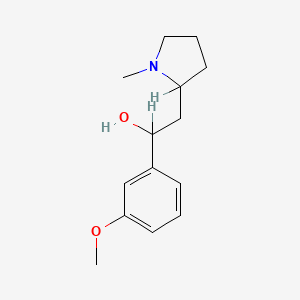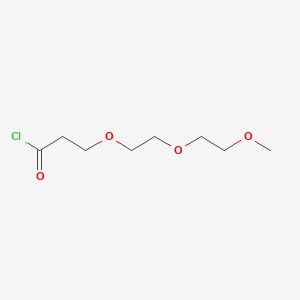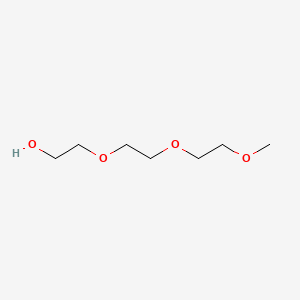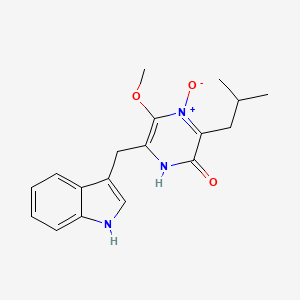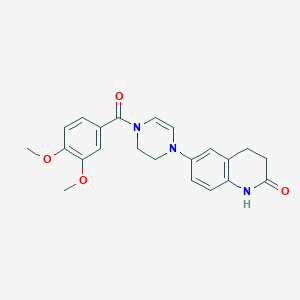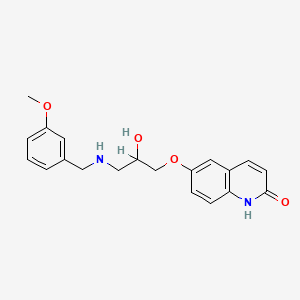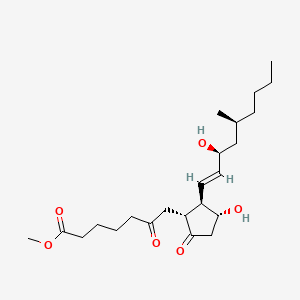
Ornoprostil
Vue d'ensemble
Description
L'ornoprostil est un analogue synthétique de la prostaglandine E1 de formule moléculaire C23H38O6 . Il s'agit d'un dérivé méthylique de la prostaglandine E1 et il possède des propriétés anti-ulcéreuses . L'this compound a été développé au Japon et agit comme un agoniste du récepteur de la prostaglandine E1 .
Applications De Recherche Scientifique
Ornoprostil has several scientific research applications, particularly in the fields of medicine and biology. It has been studied for its effects on gastric emptying and pancreatic polypeptide release after solid meal ingestion . Additionally, this compound has been shown to recover the gene expression of hepatic transporters in rats with indomethacin-induced intestinal injury . This compound is also used as a mucosal protectant to prevent damage caused by nonsteroidal anti-inflammatory drugs .
Mécanisme D'action
Target of Action
Ornoprostil is a synthetic analogue of prostaglandin E1 . It primarily targets the prostaglandin E1 receptors (EP1) . These receptors play a crucial role in various physiological processes, including the regulation of gastric acid secretion and the modulation of immune responses.
Mode of Action
This compound, as a prostaglandin E1 analogue, binds to the EP1 receptors, leading to a series of intracellular events . It stimulates these receptors on parietal cells in the stomach to reduce gastric acid secretion . Additionally, it increases mucus and bicarbonate secretion along with thickening of the mucosal bilayer, enabling the mucosa to generate new cells .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the calcium signaling pathway and the neuroactive ligand-receptor interaction . By binding to the EP1 receptors, it modulates the intracellular calcium levels, which in turn regulate various cellular functions.
Pharmacokinetics
It has been observed that this compound can influence the expression of certain hepatic transporters . It was found to recover the gene expression of Oatp1a1, Oatp1b2, and Mrp2, which are crucial for drug metabolism and excretion .
Result of Action
The action of this compound leads to molecular and cellular effects that contribute to its therapeutic benefits. It reduces gastric acid secretion, increases mucus and bicarbonate secretion, and promotes the thickening of the mucosal bilayer . These actions help protect the gastric mucosa, making this compound beneficial for the treatment of gastric ulcers .
Action Environment
The efficacy and stability of this compound, like many other drugs, can be influenced by various environmental factors. While specific studies on this compound are limited, research suggests that factors such as diet, exercise, smoking, alcohol, and exposure to certain chemicals can impact the effectiveness of medications . Therefore, maintaining a healthy lifestyle and minimizing exposure to harmful substances could potentially enhance the effectiveness of this compound.
Analyse Biochimique
Biochemical Properties
Ornoprostil plays a significant role in various biochemical reactions. As a prostaglandin E1 receptor agonist, it interacts with the EP1 receptor, which is a subtype of the prostaglandin E1 receptor . This interaction leads to the activation of downstream signaling pathways that are involved in various physiological processes. This compound also interacts with enzymes such as cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By mimicking the action of natural prostaglandins, this compound helps in maintaining the integrity of the gastric mucosa and promoting healing of ulcers .
Cellular Effects
This compound has several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to promote the release of pancreatic polypeptide and enhance gastric emptying in humans . It also affects the expression of hepatic transporters such as Oatp1a1, Oatp1b2, and Mrp2, which are involved in the transport of various substances across cell membranes . Additionally, this compound helps in reducing oxidative stress and inflammation in cells, thereby protecting them from damage .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the EP1 receptor, which triggers a cascade of intracellular events. This binding leads to the activation of G-proteins, which in turn activate adenylate cyclase. The activation of adenylate cyclase results in an increase in cyclic AMP (cAMP) levels, which further activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to changes in gene expression and cellular function . This compound also inhibits the activity of enzymes such as cyclooxygenase, thereby reducing the production of pro-inflammatory prostaglandins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, which allows it to exert its effects over an extended period. In in vitro studies, this compound has been shown to maintain its protective effects on gastric mucosa for several hours . In in vivo studies, the long-term administration of this compound has been found to reduce the recurrence of ulcers and promote healing . The exact duration of its effects may vary depending on the experimental conditions and the dosage used.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to promote gastric mucosal protection and enhance healing of ulcers without causing significant adverse effects . At higher doses, this compound may cause toxic effects such as gastrointestinal disturbances and liver damage . The threshold dose for these adverse effects varies depending on the species and the experimental conditions. It is important to carefully monitor the dosage of this compound to avoid potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis and degradation of prostaglandins. It interacts with enzymes such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of arachidonic acid to produce various prostaglandins and leukotrienes . This compound also affects the expression of hepatic transporters, which are involved in the transport of metabolites across cell membranes . By modulating these metabolic pathways, this compound helps in maintaining the balance of pro-inflammatory and anti-inflammatory mediators in the body.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters such as Oatp1a1, Oatp1b2, and Mrp2, which facilitate its uptake and distribution across cell membranes . This compound is also bound to plasma proteins, which helps in its transport through the bloodstream to various tissues . Once inside the cells, this compound is distributed to different subcellular compartments, where it exerts its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . It is also found in the cell membrane, where it binds to the EP1 receptor and activates downstream signaling pathways . Additionally, this compound may be localized in other subcellular compartments such as the endoplasmic reticulum and mitochondria, where it influences cellular metabolism and gene expression .
Méthodes De Préparation
La synthèse de l'ornoprostil implique plusieurs étapes. Une méthode commence avec la (3S, 4R)-3-(méthoxyméthyloxy)-2-méthylidène-4-siloxycyclopentanone disponible dans le commerce . Ce composé subit une séquence de réactions, y compris le traitement avec du bromure de sodium en présence d'éthérate de trifluorure de bore, le couplage catalysé par le palladium avec de l'alcénylborane et la conversion de la partie alcényle en un époxy puis en un groupe cétone . Le produit final est l'this compound .
Analyse Des Réactions Chimiques
L'ornoprostil subit diverses réactions chimiques, y compris l'oxydation, la réduction et la substitution . Les réactifs couramment utilisés dans ces réactions comprennent l'iode, le bicarbonate de sodium, le dihydropyran, l'acide p-toluènesulfonique et le trioxyde de chrome . Les principaux produits formés à partir de ces réactions comprennent des composés iodoépoxy, des hydroxycétones et des dicétones .
Applications de la recherche scientifique
L'this compound a plusieurs applications dans la recherche scientifique, en particulier dans les domaines de la médecine et de la biologie. Il a été étudié pour ses effets sur la vidange gastrique et la libération de polypeptide pancréatique après l'ingestion d'un repas solide . De plus, il a été démontré que l'this compound restaure l'expression génique des transporteurs hépatiques chez les rats atteints de lésions intestinales induites par l'indométacine . Ce composé est également utilisé comme protecteur muqueux pour prévenir les dommages causés par les anti-inflammatoires non stéroïdiens .
Mécanisme d'action
L'this compound exerce ses effets en agissant comme un agoniste du récepteur de la prostaglandine E1 . Il se lie aux récepteurs de la prostaglandine E1 et les active, ce qui conduit à diverses réponses physiologiques. Ces réponses comprennent l'inhibition de la sécrétion d'acide gastrique, la stimulation de la sécrétion de mucus et de bicarbonate et la protection de la muqueuse gastrique . L'this compound affecte également la fonction motrice gastrique sans interférer avec la voie vagale-cholinergique vers l'estomac .
Comparaison Avec Des Composés Similaires
L'ornoprostil est similaire à d'autres analogues de la prostaglandine E1, tels que le misoprostol et l'alprostadil . L'this compound est unique en raison de son activité agoniste spécifique du récepteur et de ses propriétés anti-ulcéreuses . Le misoprostol, par exemple, est utilisé pour réduire le risque d'ulcères gastriques induits par les anti-inflammatoires non stéroïdiens et pour interrompre les grossesses . L'alprostadil est utilisé pour traiter la dysfonction érectile et pour maintenir la perméabilité du canal artériel chez les nouveau-nés atteints de malformations cardiaques congénitales .
Propriétés
IUPAC Name |
methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O6/c1-4-5-8-16(2)13-18(25)11-12-19-20(22(27)15-21(19)26)14-17(24)9-6-7-10-23(28)29-3/h11-12,16,18-21,25-26H,4-10,13-15H2,1-3H3/b12-11+/t16-,18+,19+,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRBUTFBTUFFBU-LHACABTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC(C=CC1C(CC(=O)C1CC(=O)CCCCC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC(=O)CCCCC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021616 | |
| Record name | Ornoprostil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70667-26-4 | |
| Record name | Ornoprostil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70667-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ornoprostil [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070667264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ornoprostil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORNOPROSTIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4LK9LH4DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


